

Measuring Vascular Disruption after Ombrabulin Treatment: Application Notes and Protocols

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Compound of Interest

Compound Name: Ombrabulin

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Introduction

Ombrabulin (formerly AVE8062) is a potent vascular disrupting agent (VDA) that has been investigated for its anti-cancer properties. It functions as a tubulin-binding agent, specifically targeting the colchicine-binding site on tubulin. This interaction leads to the depolymerization of microtubules within endothelial cells, causing a rapid change in cell shape, subsequent collapse of the tumor vasculature, and ultimately, extensive tumor necrosis. Unlike anti-angiogenic agents that primarily inhibit the formation of new blood vessels, **Ombrabulin** disrupts the established tumor vasculature, making it a promising therapeutic strategy, particularly in combination with other anti-cancer treatments.^[1]

These application notes provide a comprehensive overview of key methodologies to quantify the vascular disruptive effects of **Ombrabulin** in both preclinical and clinical research settings. The protocols detailed below are designed to offer standardized procedures for assessing changes in tumor perfusion, vascular integrity, and relevant biomarkers.

Key Pharmacodynamic Endpoints and Methodologies

The vascular disruptive effects of **Ombrabulin** can be assessed through a multi-faceted approach targeting different aspects of its mechanism of action. The primary methods include:

- **Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI):** A non-invasive imaging technique to quantitatively assess changes in tumor blood flow, vessel permeability, and the volume of the extravascular extracellular space.
- **Immunohistochemistry (IHC):** For the visualization and quantification of tumor microvessel density (MVD) and the extent of tumor necrosis.
- **Biomarker Analysis:** Measurement of circulating biomarkers indicative of endothelial cell damage and response to vascular disruption.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of **Ombrabulin** from preclinical and clinical studies.

Table 1: Preclinical Effects of **Ombrabulin** on Tumor Vasculature and Necrosis

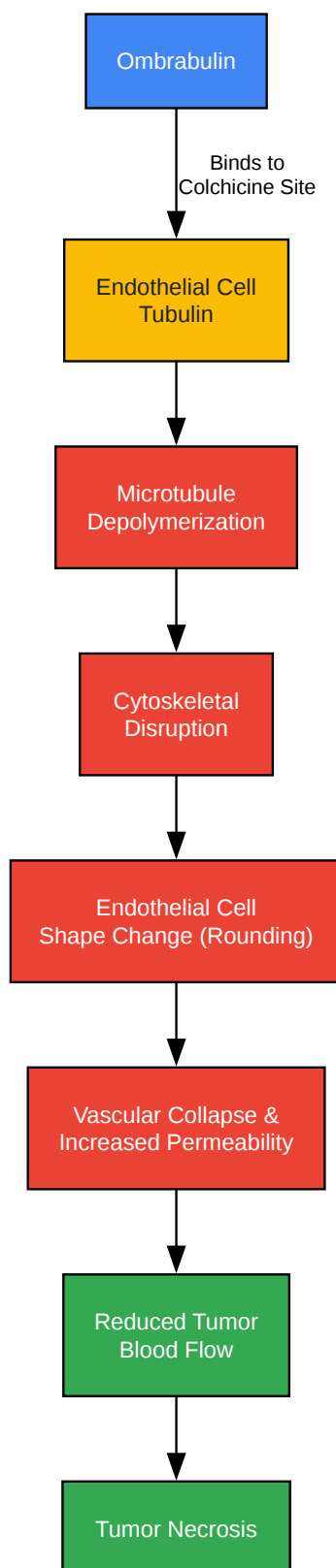
Parameter	Animal Model	Ombrabulin Dose	Time Point	Observed Effect	Citation
Tumor Blood Flow	Mouse xenograft	30 mg/kg	6 hours	Significant reduction in tumor perfusion	
Tumor Necrosis	Mouse xenograft	30 mg/kg	24 hours	Extensive hemorrhagic necrosis in the tumor core	
Microvessel Density (CD31)	Head and Neck Squamous Cell Carcinoma Xenograft	25 mg/kg	24 hours	Specific disruption of intratumoral vessels, peritumoral vasculature remained intact	[1]

Table 2: Clinical Pharmacodynamic Biomarkers of **Ombrabulin** Activity (Phase I Study)

Biomarker	Patient Population	Ombrabulin Dose	Time Point Post-Infusion	Mean Change from Baseline	Citation
Circulating Endothelial Cells (CECs)	Advanced Solid Tumors	6-60 mg/m ²	6-10 hours	Significant increase	
Vascular Endothelial Growth Factor (VEGF)	Advanced Solid Tumors	6-60 mg/m ²	6-10 hours	Significant increase	
Matrix Metalloproteinase-9 (MMP-9)	Advanced Solid Tumors	6-60 mg/m ²	6-10 hours	Significant increase	

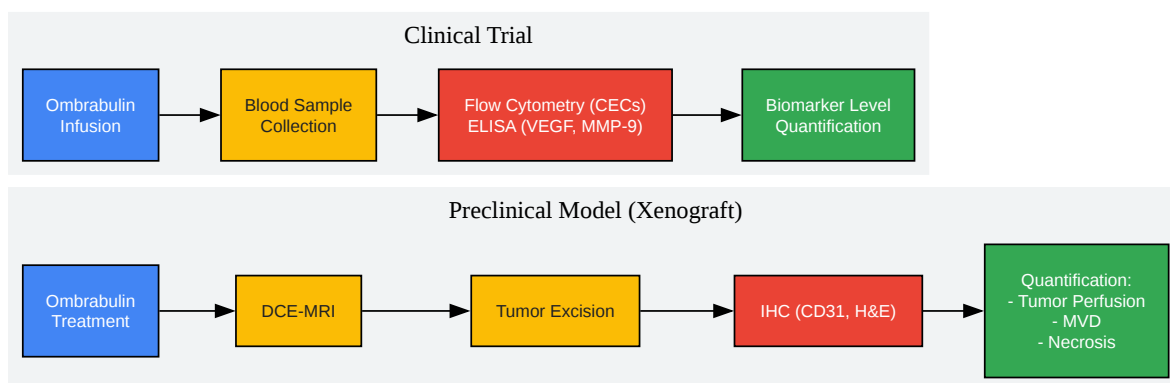
Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of **Ombrabulin** and the experimental workflows for measuring its vascular disruptive effects.



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Figure 1: Mechanism of action of **Ombrabulin** leading to tumor necrosis.



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Figure 2: Experimental workflows for preclinical and clinical assessment.

Experimental Protocols

Dynamic Contrast-Enhanced MRI (DCE-MRI) for Tumor Perfusion

Objective: To non-invasively quantify changes in tumor hemodynamics, including blood flow and vessel permeability, following **Ombrabulin** treatment.

Materials:

- MRI scanner (1.5T or higher)
- Appropriate animal coil for preclinical studies
- Contrast agent (e.g., Gd-DTPA)
- Anesthesia equipment (for preclinical studies)
- DCE-MRI analysis software

Protocol (Preclinical Xenograft Model):

- **Animal Preparation:** Anesthetize the tumor-bearing animal (e.g., with isoflurane) and maintain its body temperature.
- **Baseline Imaging:** Acquire pre-contrast T1-weighted images of the tumor.
- **Dynamic Scan:** Begin the dynamic T1-weighted scan (e.g., using a fast spoiled gradient-echo sequence).
- **Contrast Injection:** After a few baseline scans, administer a bolus of the contrast agent intravenously.
- **Post-Contrast Imaging:** Continue the dynamic scan for a sufficient duration to capture the wash-in and wash-out phases of the contrast agent.
- **Post-Treatment Imaging:** Repeat the DCE-MRI procedure at various time points after **Ombrabulin** administration (e.g., 2, 6, and 24 hours).
- **Data Analysis:**
 - Register the dynamic images to correct for motion.
 - Convert signal intensity to contrast agent concentration.
 - Apply a pharmacokinetic model (e.g., Tofts model) to the data to derive parameters such as K_{trans} (volume transfer constant, reflecting permeability and flow) and v_e (extravascular extracellular space volume fraction).
 - Compare the pre- and post-treatment parameter maps to quantify the change in tumor perfusion.

Immunohistochemistry (IHC) for Microvessel Density (MVD) and Tumor Necrosis

Objective: To visualize and quantify the effects of **Ombrabulin** on tumor vasculature and the extent of resulting necrosis.

Materials:

- Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
- Xylene and graded ethanol series
- Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
- Primary antibody: anti-CD31 (PECAM-1) for endothelial cells
- Secondary antibody (HRP-conjugated)
- DAB substrate kit
- Hematoxylin and Eosin (H&E) stains
- Microscope and image analysis software

Protocol:

- Deparaffinization and Rehydration: Dewax FFPE sections in xylene and rehydrate through a graded series of ethanol to water.
- Antigen Retrieval: Perform heat-induced epitope retrieval in the appropriate buffer.
- Blocking: Block endogenous peroxidase activity and non-specific binding sites.
- Primary Antibody Incubation: Incubate sections with the anti-CD31 primary antibody overnight at 4°C.
- Secondary Antibody and Detection: Apply the HRP-conjugated secondary antibody, followed by the DAB substrate for visualization of blood vessels.
- Counterstaining: Counterstain with hematoxylin.
- H&E Staining: On adjacent sections, perform a standard H&E stain to visualize tissue morphology and identify necrotic areas.
- Image Acquisition and Analysis:

- MVD Quantification:
 - Acquire images of the CD31-stained sections.
 - Identify "hot spots" of high vascular density.
 - Count the number of CD31-positive vessels in several high-power fields or use image analysis software to calculate the percentage of CD31-positive area.
- Necrosis Quantification:
 - Acquire images of the H&E-stained sections.
 - Use image analysis software to delineate the total tumor area and the necrotic area (characterized by loss of cellular detail, eosinophilic cytoplasm, and pyknotic nuclei).
 - Calculate the percentage of necrosis as $(\text{Necrotic Area} / \text{Total Tumor Area}) \times 100$.

Flow Cytometry for Circulating Endothelial Cells (CECs)

Objective: To enumerate CECs in peripheral blood as a biomarker of endothelial damage caused by **Ombrabulin**.

Materials:

- Flow cytometer
- Blood collection tubes (e.g., EDTA)
- Red blood cell lysis buffer
- Fluorochrome-conjugated antibodies:
 - Anti-CD45 (to exclude hematopoietic cells)
 - Anti-CD31 and Anti-CD146 (endothelial markers)
 - Nuclear stain (e.g., DAPI or SYTO 16, to identify nucleated cells and exclude platelets)

- Flow cytometry tubes and buffers

Protocol:

- Blood Collection: Collect whole blood in EDTA tubes.
- Staining:
 - Incubate the whole blood with the antibody cocktail (anti-CD45, anti-CD31, anti-CD146).
 - Lyse the red blood cells.
 - Wash and resuspend the cells.
 - Add the nuclear stain just before acquisition.
- Flow Cytometry Acquisition:
 - Acquire a sufficient number of events to accurately quantify the rare CEC population.
 - Use a gating strategy to first identify single, nucleated cells.
 - From the nucleated cell population, exclude CD45-positive hematopoietic cells.
 - Identify CECs as CD45-negative, CD31-positive, and CD146-positive events.
- Data Analysis:
 - Calculate the number of CECs per volume of blood (e.g., cells/mL).
 - Compare CEC counts before and at various time points after **Omrabulin** treatment.

ELISA for Soluble Biomarkers (VEGF and MMP-9)

Objective: To measure the plasma levels of VEGF and MMP-9, which may be released in response to vascular disruption and tissue remodeling.

Materials:

- Blood collection tubes (e.g., EDTA or heparin)
- Centrifuge
- Commercially available ELISA kits for human VEGF and MMP-9
- Microplate reader

Protocol:

- Plasma Preparation: Collect whole blood and centrifuge to separate the plasma. Store plasma at -80°C until analysis.
- ELISA Procedure:
 - Follow the manufacturer's instructions provided with the specific ELISA kit.
 - Typically, this involves adding standards and samples to a pre-coated microplate, followed by incubation with detection antibodies and a substrate for color development.
- Data Analysis:
 - Measure the absorbance using a microplate reader.
 - Generate a standard curve and calculate the concentration of VEGF and MMP-9 in the plasma samples.
 - Compare the biomarker levels before and after **Ombrabulin** treatment.

Conclusion

The methodologies outlined in these application notes provide a robust framework for the comprehensive evaluation of the vascular disruptive effects of **Ombrabulin**. By combining non-invasive imaging with histological and biomarker analyses, researchers can gain a detailed understanding of the pharmacodynamic effects of this and other vascular disrupting agents, facilitating their development and clinical application.

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References

- 1. The vascular disrupting agent ombrabulin (AVE8062) enhances the efficacy of standard therapies in head and neck squamous cell carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
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